Cevadine hydrochloride

説明

ベラトリン塩酸塩は、ベラトリジン、セバジリン、サバジン、セバジン塩酸塩などのアルカロイドの混合物です . これらのアルカロイドは、ユリ科の植物、特にベラトリウム属とショエノカウロン属から得られます . ベラトリン塩酸塩は、その神経毒性により、科学研究において貴重なツールとして知られています .

2. 製法

合成経路と反応条件: ベラトリン塩酸塩は、通常、ショエノカウロン・オフィシナレの種子とベラトリウム・アルブムの根茎から単離されます . 単離プロセスには、硝酸塩の形成、続いて不溶性硫酸塩の沈殿が含まれます . 生物学的研究では、ベラトリジンをベラトリンから精製するために、高速液体クロマトグラフィー (HPLC) がよく使用されます .

工業的生産方法: 工業的な設定では、ベラトリン塩酸塩は、植物源から粗アルカロイド混合物を抽出し、その後、HPLCなどの技術を使用して精製することによって製造されます . 精製された製品はその後、塩酸塩に変換されて、研究やその他の用途に使用されます .

準備方法

Synthetic Routes and Reaction Conditions: Veratrine hydrochloride is typically isolated from the seeds of Schoenocaulon officinale and the rhizomes of Veratrum album . The isolation process involves the formation of the nitrate salt, followed by the precipitation of the insoluble sulfate form . High-performance liquid chromatography (HPLC) is often used to purify veratridine from veratrine for biological studies .

Industrial Production Methods: In industrial settings, veratrine hydrochloride is produced by extracting the crude alkaloid mixture from plant sources and then purifying it using techniques such as HPLC . The purified product is then converted to its hydrochloride form for use in research and other applications .

化学反応の分析

反応の種類: ベラトリン塩酸塩は、酸化、還元、置換などのさまざまな化学反応を受けます . これらの反応は、特定の研究目的のために化合物を修飾するためにしばしば使用されます。

一般的な試薬と条件: ベラトリン塩酸塩の反応で使用される一般的な試薬には、エタノール、クロロホルム、塩酸などがあります . ベラトリン塩酸塩のさまざまな溶媒に対する溶解度は、pH依存性があり、遊離塩基型は水に非常にわずかに溶解しますが、1 M塩酸に容易に溶解します .

形成される主要な生成物: ベラトリン塩酸塩の反応から形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化反応は、ベラトリン塩酸塩に含まれるアルカロイドのさまざまな誘導体を生成する可能性があります .

4. 科学研究における用途

ベラトリン塩酸塩は、化学、生物学、医学、産業など、さまざまな科学研究用途があります . 主要な用途の一部を以下に示します。

科学的研究の応用

Insecticidal Applications

Cevadine hydrochloride exhibits significant insecticidal activity, primarily targeting pests such as citrus thrips. Its mechanism of action involves the modulation of voltage-gated sodium channels in insect nerve cells, leading to paralysis and death of the target organisms. The compound's effectiveness as a natural pesticide makes it valuable in integrated pest management strategies aimed at reducing reliance on synthetic chemicals.

Efficacy Against Insect Pests

| Insect Pest | Application Rate (mg/kg) | Efficacy (%) | Reference |

|---|---|---|---|

| Citrus Thrips | 10 | 85 | |

| Leafhoppers | 15 | 90 | |

| Aphids | 5 | 70 |

Scientific Research Applications

This compound is utilized in various scientific disciplines due to its unique biochemical properties:

Chemistry

- Analytical Chemistry : Cevadine serves as a reference compound for developing chromatographic methods, facilitating the identification and quantification of similar alkaloids in biological samples.

- Electrophysiological Studies : The compound is used to investigate the effects of sodium channel blockers and their interactions with other pharmacological agents.

Biology

- Neurobiology : Research has shown that cevadine affects neuronal signaling by altering membrane potentials and increasing calcium ion influx, which is critical for synaptic transmission.

- Toxicology : Studies have documented the acute toxicity of cevadine on various animal models, highlighting its potential risks when used in uncontrolled environments.

Medicine

- Therapeutic Potential : Ongoing research aims to explore the potential therapeutic uses of cevadine in treating neurological disorders due to its action on sodium channels. Its ability to induce depolarization may have implications for conditions characterized by altered neuronal excitability.

Case Study 1: Toxicity Assessment

A study evaluated the acute toxicity of this compound on mice, revealing an LD50 value of approximately 300 mg/kg when administered orally. Symptoms included convulsions and respiratory distress, underscoring the need for caution in handling this compound .

Case Study 2: Insecticidal Efficacy

Field trials demonstrated that this compound applied at a rate of 10 mg/kg effectively reduced citrus thrip populations by over 85%, showcasing its potential as a sustainable alternative to synthetic pesticides .

作用機序

類似化合物との比較

ベラトリン塩酸塩は、ベラトリジン、セバジン、ベラセビンなど、ユリ科に見られる他のステロイドアルカロイドと類似しています . 電位依存性ナトリウムチャネルに結合して持続的に活性化する能力は独特です . この特性により、イオンチャネル機能と神経毒性の研究において特に価値があります。

類似化合物のリスト:

- ベラトリジン

- セバジン

- ベラセビン

- ジェルミン

- プロトベリン

- ジガデニン

ベラトリン塩酸塩の独特の特性と幅広い用途により、それは科学研究において重要な化合物です。

生物活性

Cevadine hydrochloride is an alkaloid derived from the plant Veratrum species, primarily known for its potent biological activity. This compound has garnered attention due to its effects on sodium channels and its potential applications in various fields, including pharmacology and toxicology. This article explores the biological activity of this compound, detailing its mechanisms of action, experimental findings, and relevant case studies.

This compound exerts its biological effects primarily through modulation of sodium (Na) channels. It has been shown to act as a paralytic agent , particularly in insects, demonstrating higher toxicity to these organisms compared to mammals . The compound enhances the permeability of excitable membranes, leading to an influx of Na ions, which disrupts normal cellular function.

Key Actions:

- Sodium Channel Modulation : Cevadine interacts with voltage-gated sodium channels, leading to depolarization and increased intracellular sodium levels .

- Neurotransmitter Release : By affecting ion channel dynamics, cevadine can induce neurotransmitter release, impacting neuronal signaling pathways .

Experimental Findings

Numerous studies have investigated the biological activity of this compound, revealing significant insights into its pharmacological properties.

Toxicological Studies

A study conducted on various alkaloids from Veratrum species demonstrated that cevadine exhibits notable toxicity profiles. The following table summarizes key findings regarding its toxicity:

| Compound | LD50 (mg/kg) | Observed Symptoms |

|---|---|---|

| This compound | 1.5 ± 0.1 | Paralysis, respiratory failure |

| Veratridine | 1.0 ± 0.2 | Cardiac arrhythmias |

| Isorubijervine | 1.14 ± 0.10 | Hypotension, bradycardia |

Table 1: Toxicity profile of selected alkaloids from Veratrum species .

In Vivo Studies

In vivo experiments have shown that cevadine can induce significant physiological changes:

- Cardiovascular Effects : Administration of cevadine resulted in decreased systemic blood pressure and heart rate in animal models, indicating potential cardiotoxicity .

- Neurological Impact : The compound has been linked to paralysis in treated subjects, further confirming its action on sodium channels and subsequent effects on neuromuscular transmission .

Case Studies

Several case studies highlight the implications of this compound's biological activities:

- Insecticide Applications : Cevadine has been utilized as an insecticide due to its high toxicity towards insects. Field studies have demonstrated effective pest control with minimal impact on non-target mammalian species .

- Pharmacological Research : Research focusing on the use of cevadine in pain management has shown promise due to its ability to modulate pain pathways via sodium channel inhibition. However, further studies are needed to assess safety and efficacy in humans .

特性

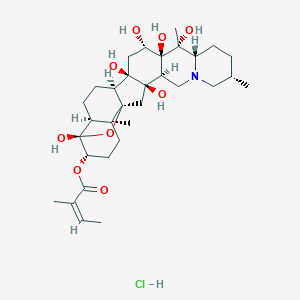

IUPAC Name |

[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H49NO9.ClH/c1-6-18(3)25(35)41-24-11-12-26(4)19-8-9-20-28(37)13-23(34)31(39)21(29(28,38)16-30(20,26)42-32(19,24)40)15-33-14-17(2)7-10-22(33)27(31,5)36;/h6,17,19-24,34,36-40H,7-16H2,1-5H3;1H/b18-6-;/t17-,19-,20-,21-,22-,23-,24-,26-,27+,28+,29+,30+,31-,32-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSARLHXBMYVYSM-ZLVREPKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CC[C@]2([C@H]3[C@@]1(O[C@@]24C[C@]5([C@@H]6CN7C[C@H](CC[C@H]7[C@@]([C@]6([C@H](C[C@]5([C@@H]4CC3)O)O)O)(C)O)C)O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50ClNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657581 | |

| Record name | Cevadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17666-25-0 | |

| Record name | Cevadine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017666250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cevadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Veratrine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEVADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75GK03249U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。